![molecular formula C9H11NO4 B1394977 Methyl 3-amino-2-hydroxy-5-methoxybenzoate CAS No. 55008-18-9](/img/structure/B1394977.png)
Methyl 3-amino-2-hydroxy-5-methoxybenzoate
Overview
Description
“Methyl 3-amino-2-hydroxy-5-methoxybenzoate” is a chemical compound with the CAS Number: 55008-18-9 . It has a molecular weight of 197.19 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-2-hydroxy-5-methoxybenzoate” can be represented by the InChI code:1S/C9H11NO4/c1-13-5-3-6 (9 (12)14-2)8 (11)7 (10)4-5/h3-4,11H,10H2,1-2H3
. This indicates the presence of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
“Methyl 3-amino-2-hydroxy-5-methoxybenzoate” is a solid compound with a melting point range of 107 - 109 degrees Celsius .Scientific Research Applications
Synthesis and Intermediates
Methyl 3-amino-2-hydroxy-5-methoxybenzoate is used in various synthesis processes. For instance, Wang Yu (2008) described the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, from 4-amino-2-hydroxybenzoic acid, involving the methylation of dimethyl sulfate to obtain methyl 4-amino-2-methoxybenzoate (Wang Yu, 2008).
Antimicrobial and Molluscicidal Activity
Compounds related to methyl 3-amino-2-hydroxy-5-methoxybenzoate have been studied for their biological activities. J. Orjala et al. (1993) isolated prenylated benzoic acid derivatives from Piper aduncum leaves, demonstrating significant antimicrobial and molluscicidal activities (Orjala et al., 1993).
Antitumor and Antimicrobial Activity
X. Xia et al. (2011) isolated new compounds including methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate from a marine endophytic fungus, which showed moderate antitumor and antimicrobial activities (Xia et al., 2011).
Photodynamic Therapy in Cancer Treatment
M. Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds, showing promising results for photodynamic therapy in cancer treatment due to their high singlet oxygen quantum yield (Pişkin et al., 2020).
Pharmaceutical Synthesis
M. Murakami et al. (1971) described a new industrial synthesis of metoclopramide using methyl 4-amino-2-methoxybenzoate as a starting material (Murakami et al., 1971).
Enzyme Inhibition Studies
R. Borchardt and J. Huber (1982) studied 5-hydroxy-3-mercapto-4-methoxybenzoic acid as an inhibitor for catechol O-methyltransferase (COMT), providing insights into enzyme-ligand interactions and potential therapeutic applications (Borchardt & Huber, 1982).
Safety and Hazards
properties
IUPAC Name |
methyl 3-amino-2-hydroxy-5-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-5-3-6(9(12)14-2)8(11)7(10)4-5/h3-4,11H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVKQJJOZHOPBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)N)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677774 | |
Record name | Methyl 3-amino-2-hydroxy-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-hydroxy-5-methoxybenzoate | |
CAS RN |
55008-18-9 | |
Record name | Methyl 3-amino-2-hydroxy-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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